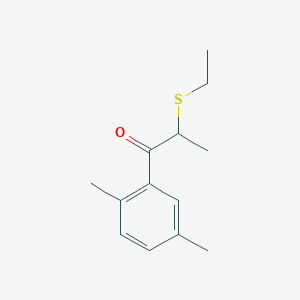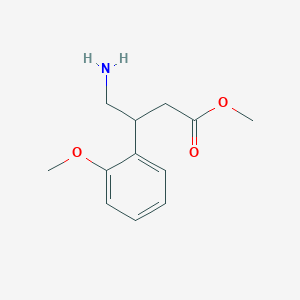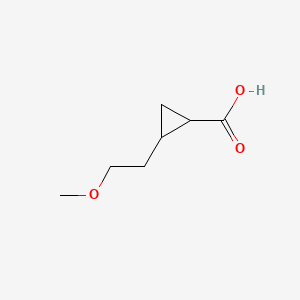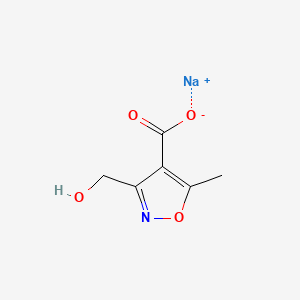
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a sodium ion, a hydroxymethyl group, and a carboxylate group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the sodium ion is introduced to form the sodium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various metal salts of the compound.
Aplicaciones Científicas De Investigación
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The parent compound without the sodium ion.
Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate derivatives: Compounds with different substituents on the oxazole ring.
Uniqueness
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the sodium ion. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6NNaO4 |
|---|---|
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
sodium;3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c1-3-5(6(9)10)4(2-8)7-11-3;/h8H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
JYILFVPRDPIHCW-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=NO1)CO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


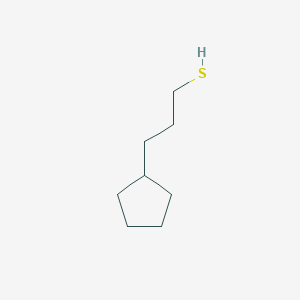

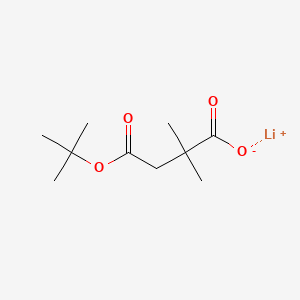
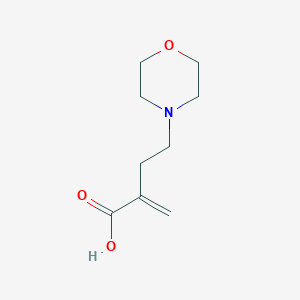
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
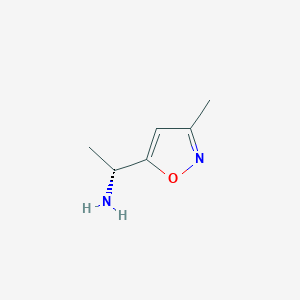
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
